molecular formula C22H19N5O3 B4328749 9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide

9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide

Cat. No.: B4328749
M. Wt: 401.4 g/mol
InChI Key: ZPGHUFYUOWXOAX-UHFFFAOYSA-N
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Description

9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide is a complex organic compound that belongs to the class of benzimidazoquinolines. This compound is characterized by its unique structure, which includes a morpholine ring, nitro group, and a carbonitrile group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with DNA and proteins, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro group and the morpholine ring enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazolo[1,2-a]quinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-13-7-17-19(8-14(13)2)26-18-11-20(25-3-5-30-6-4-25)21(27(28)29)10-15(18)9-16(12-23)22(26)24-17/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGHUFYUOWXOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C4=CC(=C(C=C4C=C(C3=N2)C#N)[N+](=O)[O-])N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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